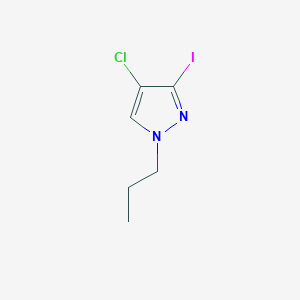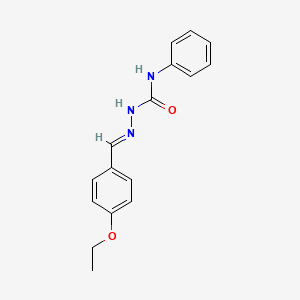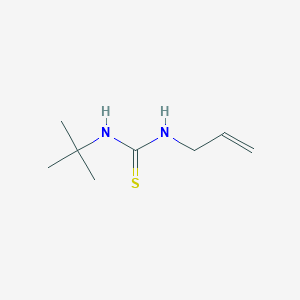
4-Chloro-3-iodo-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-iodo-1-propyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C₆H₈ClIN₂. This compound features a pyrazole ring substituted with chlorine and iodine atoms at the 4 and 3 positions, respectively, and a propyl group at the 1 position. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-1-propyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, a reaction between a hydrazine derivative and a β-diketone under acidic or basic conditions can yield the pyrazole core.
Halogenation: The introduction of chlorine and iodine atoms can be achieved through selective halogenation reactions. For example, the chlorination of a pyrazole intermediate can be performed using N-chlorosuccinimide (NCS) in the presence of a suitable solvent. Iodination can be carried out using iodine and a mild oxidizing agent like sodium iodide (NaI) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents or the pyrazole ring itself.
Coupling Reactions: The iodine atom can serve as a site for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-3-iodo-1-propyl-1H-pyrazole, while a Suzuki coupling reaction can produce a biaryl derivative.
Scientific Research Applications
4-Chloro-3-iodo-1-propyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It can serve as an intermediate in the synthesis of pesticides and herbicides.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1-propyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine and iodine substituents can influence the compound’s binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a propyl group.
4-Bromo-3-iodo-1-propyl-1H-pyrazole: Bromine replaces chlorine.
4-Chloro-3-iodo-1-ethyl-1H-pyrazole: Ethyl group instead of propyl.
Uniqueness
4-Chloro-3-iodo-1-propyl-1H-pyrazole is unique due to its specific combination of substituents, which can confer distinct reactivity and biological activity compared to its analogs. The propyl group may influence the compound’s lipophilicity and membrane permeability, while the chlorine and iodine atoms can affect its electronic properties and reactivity in chemical transformations.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C6H8ClIN2 |
|---|---|
Molecular Weight |
270.50 g/mol |
IUPAC Name |
4-chloro-3-iodo-1-propylpyrazole |
InChI |
InChI=1S/C6H8ClIN2/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3 |
InChI Key |
POSJIQYRRFRWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-fluorobenzohydrazide](/img/structure/B10907644.png)
![N-benzyl-4-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B10907647.png)
![(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(3-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10907650.png)

![methyl 2-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10907656.png)

![4-[(2E)-2-benzylidenehydrazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B10907673.png)
![N-(4-cyanophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B10907680.png)

![1-({[(E)-(2,6-dichlorophenyl)methylidene]amino}oxy)-3,3-diphenylpropan-1-one](/img/structure/B10907686.png)
![2-(4-tert-Butylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10907687.png)
![N'~1~,N'~5~-bis[(1E)-1-(4-hydroxyphenyl)propylidene]pentanedihydrazide](/img/structure/B10907697.png)

